1-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]FURAN-2-CARBONYL}-4-(FURAN-2-CARBONYL)PIPERAZINE
Overview
Description
1-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]FURAN-2-CARBONYL}-4-(FURAN-2-CARBONYL)PIPERAZINE is a complex organic compound that features a combination of indene, furan, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]FURAN-2-CARBONYL}-4-(FURAN-2-CARBONYL)PIPERAZINE typically involves multiple steps:
Formation of the Indene Derivative: The indene moiety can be synthesized through the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst.
Attachment of the Furan Moiety: The furan moiety can be introduced through a reaction with dihydrofuran, providing a mixture of tetrahydrofuran and hydrazone.
Coupling with Piperazine: The final step involves coupling the indene-furan intermediate with piperazine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]FURAN-2-CARBONYL}-4-(FURAN-2-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the furan and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]FURAN-2-CARBONYL}-4-(FURAN-2-CARBONYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]FURAN-2-CARBONYL}-4-(FURAN-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The indene and furan moieties may interact with various enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Furan Derivatives: Compounds with furan rings, known for their reactivity and applications in organic synthesis.
Piperazine Derivatives: Compounds with piperazine rings, commonly used in pharmaceuticals for their bioactivity.
Uniqueness
1-{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]FURAN-2-CARBONYL}-4-(FURAN-2-CARBONYL)PIPERAZINE is unique due to its combination of indene, furan, and piperazine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
[4-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c27-23(21-5-2-14-29-21)25-10-12-26(13-11-25)24(28)22-9-8-20(31-22)16-30-19-7-6-17-3-1-4-18(17)15-19/h2,5-9,14-15H,1,3-4,10-13,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMDEBLMJOLOBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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